molecular formula C18H16N4O2 B7831924 5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7831924
M. Wt: 320.3 g/mol
InChI Key: ALQKOSKMHRRLKM-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database. It is a unique molecule with specific properties and applications in various fields of science and industry.

Properties

IUPAC Name

5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-21-14-5-3-2-4-13(14)20-18(21)16-15(24)10-22(17(16)19)11-6-8-12(23)9-7-11/h2-9,23H,10,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKOSKMHRRLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves several steps and specific reaction conditions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:

    Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.

    Hydrothermal Methods: These methods involve the use of high-pressure and high-temperature water to facilitate chemical reactions.

Chemical Reactions Analysis

5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is used in the study of biological processes and as a tool for understanding cellular mechanisms.

    Medicine: It has potential therapeutic applications and is used in drug development and testing.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

5-amino-1-(4-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Aspirin (CID 2244): Known for its anti-inflammatory properties.

    Salicylsalicylic Acid (CID 5161): Used in the treatment of various medical conditions.

    Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.

These compounds share some structural similarities but differ in their specific applications and mechanisms of action.

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